molecular formula C24H29N3O2S B3182321 N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide CAS No. 474432-65-0

N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide

Cat. No. B3182321
CAS RN: 474432-65-0
M. Wt: 423.6 g/mol
InChI Key: KFMBPIZMZUDONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide” is a N-phenyl piperazine analog. It displays higher affinity and binding selectivity for dopamine D3 receptors versus dopamine D2 receptors .

Scientific Research Applications

Radiotracer Development for PET Imaging

N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide, also known as FAUC346, has been studied as a potential radiotracer for dopamine D3 receptor imaging in positron emission tomography (PET). It was synthesized and labeled with carbon-11 for this purpose. However, despite promising initial results in rats, its pharmacological profile in nonhuman primates did not meet the requirements for PET imaging of D3 receptors (Kuhnast et al., 2006).

Exploration in Analgesic and Anti-inflammatory Properties

Research on derivatives of this compound, such as 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide, has shown significant anti-inflammatory and analgesic activities in animal models. These studies suggest the potential therapeutic applications of these compounds in managing pain and inflammation (Okunrobo & Usifoh, 2006).

Studies in Selective Serotonin Receptor Binding

This compound and its analogues have been the subject of investigation for their potential role as selective serotonin receptor ligands. Research has focused on understanding their structure-affinity relationship to develop compounds that can target specific serotonin receptors, which could be useful in treating disorders like depression (Leopoldo et al., 2002).

Potential in Neuropharmacology

There is ongoing research into the use of these compounds in neuropharmacology, particularly in the development of antidepressants. Studies have been conducted to evaluate their in vitro affinity for serotonin receptors and their inhibition of serotonin reuptake, which is a key mechanism in the action of many antidepressant drugs (Orus et al., 2002).

Synthesis and Chemical Analysis

Significant work has been done in synthesizing and analyzing various derivatives of this compound, focusing on their chemical structures and potential pharmacological applications. These studies include detailed analysis of molecular structures and synthesis pathways, which contribute to a broader understanding of their potential uses in various fields of medicine and biology (Kumara et al., 2017).

Mechanism of Action

This compound acts as a selective radioligand for dopamine D3 receptors. It has been used in quantitative analysis of dopamine D3 and D2 receptor density ratio in the caudate-putamen .

Future Directions

This compound and its analogs have been identified as having high affinity and selectivity for D3 receptors, making them valuable as in vivo research tools. These lead compounds also have appropriate physical characteristics for in vivo exploration and therefore will be useful in determining how intrinsic activity at D3 receptors tested in vitro is related to behaviors in animal models of addiction and other neuropsychiatric disorders .

properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-29-21-10-4-3-9-20(21)27-16-14-26(15-17-27)13-7-6-12-25-24(28)23-18-19-8-2-5-11-22(19)30-23/h2-5,8-11,18H,6-7,12-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMBPIZMZUDONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.